2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a complex heterocyclic architecture. Its structure includes:
- A pteridin-4-one core (4-oxo-3,4-dihydropteridin), a bicyclic system known for its role in nucleotide biosynthesis and enzyme inhibition .
- A benzodioxole methyl substituent (2H-1,3-benzodioxol-5-ylmethyl) at position 3 of the pteridinone ring, which may enhance lipophilicity and metabolic stability .
- A sulfanyl linker at position 2 of the pteridinone, connecting to an acetamide group.
Properties
Molecular Formula |
C24H21N5O4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21N5O4S/c1-14-3-5-17(9-15(14)2)27-20(30)12-34-24-28-22-21(25-7-8-26-22)23(31)29(24)11-16-4-6-18-19(10-16)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,27,30) |
InChI Key |
VNIUMAATXDJECR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC5=C(C=C4)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps The initial step often includes the preparation of the benzodioxole moiety, followed by the formation of the pteridine ringSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acetamide derivatives with diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights
Structural Diversity and Bioactivity: The target compound’s pteridinone core distinguishes it from isoindole () or triazole-based analogues (). Pteridines are often associated with folate metabolism interference, suggesting unique mechanistic pathways compared to anti-inflammatory acetamides () or antimicrobial derivatives ().
Activity Landscape and SAR :
- Sulfanyl vs. Sulfamoyl Linkers : The target compound’s sulfanyl group may confer redox activity or metal chelation, unlike sulfamoyl groups in , which are typically inert but enhance hydrogen bonding .
- Benzodioxole vs. Isoxazole : The benzodioxole methyl group in the target compound could improve metabolic stability compared to the 3,4-dimethylisoxazole in , which may be prone to oxidative degradation .
Analytical Comparisons: Molecular Networking: Using MS/MS-based clustering (cosine scores >0.8), the target compound’s fragmentation pattern would likely group with pteridine derivatives, while triazole or isoindole acetamides () form distinct clusters . Activity Cliffs: Minor structural changes (e.g., replacing benzodioxole with furan in ) could drastically alter potency, underscoring the need for precise SAR studies .
NMR and Spectral Data :
- The acetamide proton (δ 2.1–2.5 ppm in ¹H-NMR) and aromatic signals (δ 6.5–7.5 ppm) in the target compound would overlap with analogues like , but benzodioxole-specific peaks (δ 5.9–6.1 ppm) would differentiate it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
